molecular formula C9H11BrO2 B1375427 1-Bromo-4-ethoxy-2-methoxybenzene CAS No. 1353776-78-9

1-Bromo-4-ethoxy-2-methoxybenzene

Cat. No. B1375427
M. Wt: 231.09 g/mol
InChI Key: AQTLEGYFKJSAIT-UHFFFAOYSA-N
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Description

“1-Bromo-4-ethoxy-2-methoxybenzene” is a chemical compound with the molecular formula C9H11BrO2 . It is also known by other names such as “4-Bromo-2-ethoxy-1-methoxybenzene” and "p-Ethoxyanisole" .


Synthesis Analysis

The synthesis of “1-Bromo-4-ethoxy-2-methoxybenzene” involves several steps. One method involves the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . Another method involves the Suzuki coupling of 4-bromoanisole with phenylboronic acid catalyzed by palladium pincer complexes . The compound can also be synthesized through the reaction of N-bromosuccinimide (NBS) with n-butyl lithium (n-BuLi) and trimethyl borate to form a boronic ester .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-ethoxy-2-methoxybenzene” can be represented by the InChI string: InChI=1S/C9H11BrO2/c1-3-11-9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, ethoxy, and methoxy groups .


Chemical Reactions Analysis

“1-Bromo-4-ethoxy-2-methoxybenzene” can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

“1-Bromo-4-ethoxy-2-methoxybenzene” has a molecular weight of 187.034 g/mol . It has a boiling point of 223 °C and a melting point of 9-10 °C . The density of the compound is 1.494 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis of alpha-Bromoketones
    • Field : Organic Chemistry
    • Application : 1-Bromo-4-ethoxy-2-methoxybenzene is used in the synthesis of alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone .
    • Method : The method involves the use of ammonium bromide and Oxone for the conversion of secondary alcohols to alpha-bromoketones .
    • Results : The process resulted in the successful synthesis of alpha-bromoketones .
  • Electrophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Application : 1-Bromo-4-ethoxy-2-methoxybenzene can be used in Electrophilic Aromatic Substitution reactions .
    • Method : The method involves the use of a mono-substituted benzene ring which has two equivalent ortho-sites, two equivalent meta-sites and a unique para-site .
    • Results : The expected statistical mixture of isomeric products would be 40% ortho, 40% meta and 20% para .
  • Preparation of exo- [n.m.n.m]metacyclophanes

    • Field : Organic Chemistry
    • Application : 1-Bromo-4-ethoxy-2-methoxybenzene is used in the preparation of the family of exo- [n.m.n.m]metacyclophanes .
    • Method : The method involves the use of 1-Bromo-4-ethoxy-2-methoxybenzene in the synthesis process .
    • Results : The process resulted in the successful preparation of exo- [n.m.n.m]metacyclophanes .
  • Suzuki Coupling

    • Field : Organic Chemistry
    • Application : 1-Bromo-4-ethoxy-2-methoxybenzene is used in Suzuki coupling with phenylboronic acid .
    • Method : The method involves the use of palladium pincer complexes as catalysts .
    • Results : The process resulted in the successful Suzuki coupling .
  • Heck Reaction

    • Field : Organic Chemistry
    • Application : 1-Bromo-4-ethoxy-2-methoxybenzene is used in Heck Reaction with ethyl acrylates .
    • Method : The method involves the use of room-temperature ionic liquids .
    • Results : The process resulted in the successful synthesis of ethyl 4-methoxycinnamate .
  • Synthesis of Aryl 1,3-diketones
    • Field : Organic Chemistry
    • Application : 1-Bromo-4-ethoxy-2-methoxybenzene is used in the synthesis of aryl 1,3-diketones .
    • Method : The method involves the use of 1-Bromo-4-ethoxy-2-methoxybenzene in the synthesis process .
    • Results : The process resulted in the successful synthesis of aryl 1,3-diketones .

Safety And Hazards

“1-Bromo-4-ethoxy-2-methoxybenzene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye damage. It is also toxic if ingested .

properties

IUPAC Name

1-bromo-4-ethoxy-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-3-12-7-4-5-8(10)9(6-7)11-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTLEGYFKJSAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-ethoxy-2-methoxybenzene

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